Product packaging for Cyclopentyl 2-phenethyl ketone(Cat. No.:)

Cyclopentyl 2-phenethyl ketone

Cat. No.: B1370465
M. Wt: 202.29 g/mol
InChI Key: HCCXEUZEGLGPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Ketone Functional Groups in Contemporary Synthetic Organic Chemistry

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of modern synthetic organic chemistry. Ketones are prevalent in a vast array of natural products, pharmaceuticals, and industrial chemicals. Their importance stems from the reactivity of the carbonyl group, which allows for a diverse range of chemical transformations. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. This reactivity is the basis for numerous fundamental reactions, including nucleophilic addition, which can lead to the formation of alcohols, and condensation reactions like the aldol (B89426) condensation, which forges new carbon-carbon bonds. wikipedia.orglibretexts.org Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate ion, a powerful nucleophile in its own right. libretexts.org This duality of reactivity, as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon, makes ketones exceptionally versatile building blocks in the synthesis of complex organic molecules.

Structural Analysis of Phenethyl and Cyclopentyl Moieties and their Chemical Contributions

Cyclopentyl 2-phenethyl ketone incorporates two key structural fragments: a phenethyl group and a cyclopentyl group, each imparting distinct properties to the molecule.

The phenethyl group consists of a benzene (B151609) ring attached to an ethyl group. The aromatic ring influences the electronic properties of the ketone through resonance and inductive effects. It can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. The ethyl linker provides a degree of conformational flexibility.

Current Research Trajectories for this compound within the Domain of Organic Synthesis

Current research involving this compound and structurally similar compounds primarily focuses on their utility as intermediates in the synthesis of more complex and valuable molecules. evitachem.com One significant area of investigation is in the development of novel synthetic methodologies where such ketones serve as key starting materials. For instance, derivatives of cyclopentyl ketones are used in the synthesis of pharmaceutical agents. evitachem.com Research also explores the catalytic asymmetric reduction of such ketones to produce chiral alcohols, which are valuable building blocks for enantiomerically pure pharmaceuticals. wikipedia.org Furthermore, the reactivity of the ketone's α-hydrogens is being explored for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate molecular architectures. The unique combination of a flexible phenethyl group and a rigid cyclopentyl moiety makes it an interesting substrate for studying reaction mechanisms and stereoselectivity in organic reactions.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC14H18O
IUPAC Name1-cyclopentyl-3-phenylpropan-1-one
Molar Mass202.29 g/mol
AppearanceNot available
Boiling PointNot available
Melting PointNot available
SolubilityNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B1370465 Cyclopentyl 2-phenethyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-cyclopentyl-3-phenylpropan-1-one

InChI

InChI=1S/C14H18O/c15-14(13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

HCCXEUZEGLGPLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cyclopentyl 2 Phenethyl Ketone and Analogous Ketones

Direct Synthesis Strategies for Cyclopentyl 2-phenethyl ketone

Direct synthesis strategies aim to form the ketone functional group in a single key step, often by coupling two precursor molecules. These methods are valued for their efficiency and atom economy.

Grignard reagents, which are organomagnesium halides, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. One common approach to synthesizing ketones using Grignard reagents involves their reaction with nitriles. In the context of this compound, this could involve the reaction of phenethylmagnesium bromide with cyclopentanecarbonitrile. The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed to yield the desired ketone.

Another Grignard-based method is the reaction with aldehydes to form a secondary alcohol, which is subsequently oxidized to the ketone. For instance, phenethylmagnesium bromide can react with cyclopentanecarbaldehyde (B151901) to produce 1-cyclopentyl-3-phenylpropan-1-ol. This intermediate alcohol can then be oxidized using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to afford this compound.

Reactant 1Reactant 2Intermediate/ProductReaction Type
Phenethylmagnesium bromideCyclopentanecarbonitrileThis compoundGrignard addition to nitrile
Phenethylmagnesium bromideCyclopentanecarbaldehyde1-Cyclopentyl-3-phenylpropan-1-olGrignard addition to aldehyde
1-Cyclopentyl-3-phenylpropan-1-olOxidizing agent (e.g., PCC)This compoundOxidation

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation as a powerful tool for forming carbon-carbon bonds. This approach offers a more direct and atom-economical route to ketones by avoiding the pre-functionalization of starting materials typically required in traditional cross-coupling reactions. For the synthesis of ketones, a palladium catalyst can facilitate the coupling of an aromatic C-H bond with an aldehyde.

Research has demonstrated the utility of palladium-catalyzed C-H activation for the synthesis of various ketones. While a specific application for this compound is not extensively documented, the general methodology is applicable. For example, a palladium catalyst could potentially mediate the coupling of benzene (B151609) with a cyclopentyl-containing aldehyde derivative. However, regioselectivity and catalyst efficiency remain key challenges in this developing field.

Indirect and Diversified Synthetic Pathways for Cyclopentyl Ketones

Indirect methods involve the construction of the carbon skeleton followed by a functional group transformation to unveil the ketone. These multi-step sequences can offer greater flexibility and control over the final product's structure.

Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones. In the context of preparing an analog of this compound, one could envision the acylation of a suitable aromatic substrate with a cyclopentyl-containing acylating agent. For instance, the acylation of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield phenyl cyclopentyl ketone. This product could then be further elaborated to introduce the phenethyl group.

Alternatively, organometallic reagents can be acylated with acid halides. For example, a phenethyl Grignard reagent could be coupled with cyclopentanecarbonyl chloride. To prevent the common issue of over-addition to form a tertiary alcohol, a less reactive organometallic species, such as an organocadmium or organocuprate reagent, is often employed. The use of Gilman reagents (lithium diorganocuprates) is particularly effective for this transformation.

Acylating AgentSubstrateCatalyst/ReagentProduct
Cyclopentanecarbonyl chlorideBenzeneAluminum chloridePhenyl cyclopentyl ketone
Cyclopentanecarbonyl chloridePhenethylmagnesium bromide-(Potential for over-addition)
Cyclopentanecarbonyl chlorideLithium diphenethylcuprate-This compound

The Stork enamine reaction involves the alkylation or acylation of an enamine, which is formed from a ketone or aldehyde and a secondary amine. A variation of this, the Michael-Stork enamine reaction, involves the conjugate addition of an enamine to an α,β-unsaturated carbonyl compound. While not a direct route to this compound, this methodology is powerful for the synthesis of more complex ketones.

A more relevant application in this context could involve the reaction of an enamine derived from a cyclopentyl ketone with a suitable electrophile. For example, the enamine of cyclopentanone (B42830) could be reacted with a phenethyl halide. However, controlling the regioselectivity of the alkylation can be challenging.

Radical-based methods have emerged as a powerful alternative for the synthesis of ketones, often proceeding under mild conditions and tolerating a wide range of functional groups. One such approach involves the coupling of redox-active esters (RAEs) with organometallic reagents. RAEs, such as N-hydroxyphthalimide (NHP) esters, can be activated under photoredox or electrochemical conditions to generate acyl radicals.

These acyl radicals can then be trapped by a suitable coupling partner, such as an organozinc or organoboron reagent, to form the desired ketone. For the synthesis of this compound, one could envision the coupling of a redox-active ester of cyclopentanecarboxylic acid with a phenethyl-based organometallic reagent. This modern approach offers a promising avenue for the synthesis of a diverse array of ketones with high functional group tolerance.

Methodologies for α-Amino Ketone Synthesis and their Potential Adaptations

α-Amino ketones are crucial structural motifs in a variety of biologically active molecules and serve as versatile building blocks in organic synthesis. nih.govcolab.ws Their synthesis has been the focus of extensive research, leading to a diverse array of methodologies that could potentially be adapted for the α-amination of this compound. colab.ws

One of the most direct approaches is the α-C-H amination of ketones. organic-chemistry.org This strategy avoids the need for pre-functionalization of the ketone substrate. For instance, a copper(II)-catalyzed direct α-amination of ketones, esters, and aldehydes has been developed, which proceeds through the in situ generation of an α-bromo carbonyl species, followed by nucleophilic substitution by an amine. colab.ws This method has been successfully applied to the one-step synthesis of pharmaceutical agents. colab.ws Another notable method involves a transition-metal-free direct α-C-H amination using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, allowing for the coupling of various ketones with primary or secondary amines. organic-chemistry.org

Potential Adaptation: The direct α-amination of this compound could be envisioned using these methods. The reaction would introduce an amino group at the carbon atom adjacent to the carbonyl, between the cyclopentyl ring and the carbonyl group. The choice of catalyst system (e.g., copper-based or metal-free) would influence the reaction conditions and substrate scope.

Alternative strategies include the umpolung of enolates. In this approach, N-alkenoxypyridinium salts, acting as umpoled enolates, react with various amines via an SN2′ pathway to yield α-amino ketones with high functional group tolerance. rsc.org Furthermore, the oxidative cleavage of N-sulfonyl aziridines, promoted by DMSO, provides a regiospecific route to α-amino aryl ketones. colab.ws Merging photoredox and N-heterocyclic carbene (NHC) catalysis offers a modern pathway for the direct acylation of α-amino C(sp³)–H bonds using carboxylic acids as the acyl source, representing another innovative route to this class of compounds. bohrium.comorganic-chemistry.org

Table 1: Selected Methodologies for α-Amino Ketone Synthesis

Methodology Key Reagents/Catalyst General Transformation Potential for Adaptation Reference(s)
Direct α-C-H Amination Copper(II) bromide; Amine Ketone → α-Amino Ketone Direct amination of the this compound backbone. colab.wsorganic-chemistry.org
Umpolung Amination N-alkenoxypyridinium salts; Amine Ketone (via enolate) → α-Amino Ketone Applicable if the enolate of this compound is converted to the corresponding pyridinium salt. rsc.org
Oxidative Cleavage N-sulfonyl aziridines; DMSO Aziridine (B145994) → α-Amino Ketone An indirect route requiring synthesis of a specific aziridine precursor. colab.ws
Photoredox/Carbene Catalysis Photocatalyst; NHC; Carboxylic Acid N-Alkyl Aniline + Carboxylic Acid → α-Amino Ketone Could construct an α-amino ketone with a phenethyl or cyclopentyl moiety from corresponding precursors. bohrium.com

Rearrangement-Based Syntheses (e.g., from oxime derivatives)

Oximes, readily synthesized from the condensation of ketones or aldehydes with hydroxylamine, are stable compounds that serve as precursors in several important rearrangement reactions. wikipedia.org These reactions can be harnessed to produce amides or, more pertinently to this discussion, α-amino ketones.

The Neber rearrangement is a key transformation that converts an oxime into an α-amino ketone. wikipedia.org In this reaction, the oxime is typically converted to a better leaving group (e.g., a tosylate). A base then deprotonates the α-carbon, leading to the formation of an azirine intermediate, which is subsequently hydrolyzed to yield the final α-amino ketone. This method provides a direct pathway from a ketone to its α-aminated analogue via an oxime intermediate.

In contrast, the Beckmann rearrangement is a more widely known reaction of oximes, which transforms them into substituted amides or lactams under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group. byjus.com This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The resulting nitrilium ion is then trapped by water to form an amide after tautomerization. masterorganicchemistry.com

Potential Adaptation: For the oxime of this compound, the Beckmann rearrangement would result in one of two possible amides, depending on the stereochemistry of the oxime. If the phenethyl group is anti- to the hydroxyl group, it will migrate to yield N-cyclopentyl-2-phenylacetamide. Conversely, if the cyclopentyl group is in the anti- position, it will migrate, leading to the formation of N-(1-phenylethyl)cyclopentanecarboxamide. The stereospecificity of this rearrangement makes it a predictable, albeit indirect, functionalization pathway. wikipedia.org

More recent developments include the colab.wsorganic-chemistry.org-rearrangement of O-vinyl oximes, which can be controlled to stereoselectively prepare α-imino ketones, direct precursors to α-amino ketones upon hydrolysis. acs.org

Table 2: Comparison of Neber and Beckmann Rearrangements of Oximes

Feature Neber Rearrangement Beckmann Rearrangement Reference(s)
Starting Material Ketoxime Ketoxime wikipedia.orgmasterorganicchemistry.com
Key Reagents Base (e.g., alkoxide); often requires O-functionalization (e.g., tosyl chloride) Acid (e.g., H₂SO₄, PPA) or other promoters (e.g., TsCl) wikipedia.orgwikipedia.org
Key Intermediate Azirine Nitrilium ion wikipedia.orgmasterorganicchemistry.com
Product α-Amino Ketone Amide or Lactam wikipedia.orgbyjus.com
Application Synthesis of α-amino ketone derivatives. Industrial synthesis of caprolactam (Nylon-6 precursor). wikipedia.orgwikipedia.org

Asymmetric Synthetic Approaches for Cyclopentyl Ketone Derivatives

The creation of chiral centers is a cornerstone of modern pharmaceutical and materials science. Asymmetric synthesis provides routes to enantiomerically enriched compounds, and several methods are applicable to the synthesis of chiral cyclopentyl ketone derivatives.

A highly effective strategy for creating chiral 2-substituted cyclopentyl aryl ketones is the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones . acs.orgresearchgate.net This reaction has been successfully achieved using iridium catalysts with chiral ligands. The process delivers the hydrogenated products with high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity). acs.orgresearchgate.net By starting with a precursor like 1-(cyclopent-1-en-1-yl)-2-phenylethan-1-one, this method could provide a direct route to enantiomerically enriched this compound. The reaction is robust and tolerates a wide range of functional groups on the aromatic ring. acs.org

Another advanced technique is the palladium(II)-catalyzed enantioselective C(sp³)-H arylation of aliphatic ketones. nih.gov This method employs a chiral transient directing group, typically an α-amino acid, to guide the metal catalyst and achieve asymmetric functionalization of a prochiral C-H bond. While this strategy has shown high enantioselectivity for cyclobutyl ketones, its application to cyclopentyl ketones has also been reported, albeit with lower selectivity. nih.gov The reaction demonstrates the potential to directly install chirality on a pre-formed cyclopentyl ketone ring.

Other innovative approaches include the asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines, catalyzed by a chiral phosphoric acid. researchgate.net Subsequent hydrolysis of the resulting imine adduct yields chiral β-indolyl cyclopentanones containing an all-carbon quaternary stereocenter. researchgate.net While not a direct synthesis of the target compound, this illustrates a powerful method for constructing complex chiral cyclopentanone frameworks. The development of novel routes to multifunctionalized chiral cyclopentyl-amines, which can serve as precursors to other chiral derivatives, further expands the synthetic toolkit. diva-portal.org

Table 3: Selected Data for Iridium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Cyclopentyl Ketones

Substrate Aryl Group (Ar) Catalyst System Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
Phenyl Ir-catalyst 99 >20:1 99 acs.org
4-Fluorophenyl Ir-catalyst 99 >20:1 99 acs.org
4-Chlorophenyl Ir-catalyst 99 >20:1 99 acs.org
2-Naphthyl Ir-catalyst 99 19:1 97 acs.org
2-Thienyl Ir-catalyst 98 >20:1 97 acs.org

Data pertains to the hydrogenation of 2-substituted-1-cyclopent-1-enyl aryl ketones.

Chemical Transformations and Reactivity Profiles of Cyclopentyl 2 Phenethyl Ketone

Carbonyl Group Reactivity and Functional Group Interconversions

The reactivity of Cyclopentyl 2-phenethyl ketone is largely dictated by the electrophilic nature of the carbonyl carbon and the presence of adjacent protons, which allows for a range of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the creation of more complex molecular architectures.

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon of the ketone. masterorganicchemistry.comlibretexts.org For this compound, this provides a reliable method for the synthesis of various substituted olefins with a fixed double bond position, which can be challenging to achieve through other methods like alcohol dehydration. libretexts.orglibretexts.org

The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate then collapses to yield the final alkene product and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the Z- or E-alkene, can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orglibretexts.org

Table 1: Key Aspects of the Wittig Reaction with Ketones

FeatureDescription
Reactants Ketone (e.g., this compound), Phosphonium Ylide
Product Alkene, Triphenylphosphine oxide
Mechanism [2+2] Cycloaddition followed by reverse [2+2] cycloaddition
Key Advantage Precise placement of the double bond in the product alkene. libretexts.orglibretexts.org

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. science-revision.co.uklibretexts.org For this compound, this conversion yields 1-cyclopentyl-3-phenylpropan-1-ol. This transformation can be achieved using various reducing agents, with metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) being particularly common. science-revision.co.ukwikipedia.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. science-revision.co.uk

The reaction mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol. science-revision.co.uklibretexts.org Catalytic hydrogenation is another method, though it may also reduce other sites of unsaturation in the molecule. science-revision.co.uk Enantioselective reductions can be achieved using chiral catalysts, producing specific stereoisomers of the alcohol product. wikipedia.org

Table 2: Common Reducing Agents for Ketones

Reducing AgentTypical SolventKey Features
Sodium Borohydride (NaBH₄)Water (alkaline), Alcohols (e.g., methanol, ethanol) libretexts.orgMilder and more selective than LiAlH₄.
Lithium Aluminium Hydride (LiAlH₄)Ethers (e.g., diethyl ether, THF)Very powerful reducing agent, less selective. wikipedia.org
Catalytic Hydrogenation (e.g., H₂/Pd-C)Various solventsCan reduce other functional groups like alkenes. science-revision.co.uk

Rearrangement Reactions Involving Ketone Structures

Ketones can undergo various rearrangement reactions, often under specific catalytic or oxidative conditions, leading to significant structural modifications.

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. nih.govorganic-chemistry.orgwikipedia.org This reaction typically employs peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.orgresearchgate.net When applied to this compound, this reaction would be expected to yield an ester.

The mechanism involves the initial attack of the peroxyacid on the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. nih.govwikipedia.orgbeilstein-journals.org This is followed by the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxide. The migratory aptitude of different groups plays a crucial role in determining the product, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupRelative Migratory Ability
Tertiary alkylHighest
CyclohexylHigh
Secondary alkyl / PhenylModerate
Primary alkylLower
MethylLowest

Cationic rearrangements in ketones can be initiated under acidic conditions. For instance, the pinacol (B44631) rearrangement is a classic example where a 1,2-diol rearranges to a ketone or aldehyde. msu.edu While not directly applicable to this compound itself, related structures could undergo such transformations. Acid-catalyzed rearrangements often proceed through carbocation intermediates, where the migration of an alkyl or aryl group leads to a more stable carbocation. msu.edu For example, the acid-catalyzed rearrangement of certain diols can lead to ketones, with the product distribution often depending on kinetic versus thermodynamic control. msu.edu

The Wolff rearrangement is a reaction that converts an α-diazo ketone into a ketene (B1206846). wikipedia.orgorganic-chemistry.org This transformation can be induced by heat, light, or a metal catalyst (often silver oxide). wikipedia.orgjk-sci.com The ketene intermediate is highly reactive and can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org For example, in the presence of water, a carboxylic acid is formed; with alcohols, an ester is produced; and with amines, an amide is generated. wikipedia.org

To subject this compound to a Wolff rearrangement, it would first need to be converted into the corresponding α-diazo ketone. orgsyn.orgorganic-chemistry.org This is a multi-step process. The Wolff rearrangement itself proceeds with the loss of nitrogen gas and a 1,2-migration of a substituent. wikipedia.org The stereochemistry of the migrating group is retained during the rearrangement. jk-sci.com

Cyclization Reactions and Heterocycle Formation

The unique structural arrangement of this compound, featuring a reactive carbonyl group, a flexible ethyl linker, and an aromatic ring, provides a versatile platform for intramolecular cyclization reactions. These transformations are pivotal in constructing complex polycyclic and heterocyclic frameworks, which are significant scaffolds in medicinal chemistry and materials science.

Transformation of Phenethyl Ketone Oximes to Quinolines and Azaspirotrienones

The oxime derivative of this compound serves as a key intermediate for the synthesis of nitrogen-containing heterocycles like quinolines and azaspirotrienones. The reaction pathway is highly dependent on the substitution pattern of the phenethyl group and the reaction conditions employed.

Research has shown that phenethyl ketone oximes can be converted to quinolines through treatment with reagents such as tetrabutylammonium (B224687) perrhenate (B82622) (Bu₄NReO₄) and trifluoromethanesulfonic acid (CF₃SO₃H). oup.comoup.com This transformation is believed to proceed via an intramolecular substitution of the oxime's hydroxy group by the aromatic ring, occurring directly on the nitrogen atom. oup.com The use of an oxidant, like chloranil, is often necessary to facilitate the final aromatization to the quinoline (B57606) ring system. oup.comoup.com The geometry of the starting oxime (E/Z isomers) does not typically affect the reaction outcome, as isomerization can occur under the acidic conditions. oup.com

In cases where the phenyl ring of the phenethyl ketone oxime is substituted with a hydroxyl group at the para-position, the reaction can lead to the formation of azaspirotrienones. oup.comoup.com This occurs when the initial intramolecular cyclization happens at the ipso-carbon of the phenol, generating a spiro intermediate. Subsequent rearrangement and loss of a proton yield the stable azaspirotrienone structure. oup.com These azaspirotrienones can, in turn, be converted to the corresponding quinolines through acid treatment. oup.com Another approach involves the cyclization of phenethyl ketone O-2,4-dinitrophenyloximes with a base like sodium hydride (NaH) to form quinolines. chemistry.com.pk

Table 1: Transformation of Phenethyl Ketone Oximes

Starting MaterialReagentsProductReference
Phenethyl ketone oximeBu₄NReO₄, CF₃SO₃H, ChloranilQuinoline oup.comoup.com
p-Hydroxyphenethyl ketone oximeBu₄NReO₄, CF₃SO₃HAzaspirotrienone oup.com
AzaspirotrienoneAcidQuinoline oup.com
Phenethyl ketone O-2,4-dinitrophenyloximeNaHQuinoline chemistry.com.pk

Intramolecular Cycloaddition Reactions and Their Scope

Intramolecular cycloaddition reactions offer a powerful strategy for the rapid construction of complex, bridged polycyclic systems from linear precursors. nih.gov For a molecule like this compound, the phenethyl moiety can be modified to incorporate dienophiles or dienes, enabling intramolecular Diels-Alder reactions. Similarly, the introduction of other reactive groups can facilitate [2+2] or [3+2] cycloadditions. libretexts.orgnih.govresearchgate.net

The scope of these reactions is influenced by several factors, including the nature of the tether connecting the reacting partners, the substituents on the reacting moieties, and the reaction conditions (thermal or photochemical). nih.govnih.gov For instance, the Himbert intramolecular arene/allene cycloaddition transforms substrates with these functionalities into complex bridged polycyclic structures. nih.gov While direct examples for this compound are not prevalent, the principles can be applied by functionalizing the core structure. The ketone itself can participate in cycloadditions; for example, thermal [2+2] cycloadditions are a common reaction for ketenes, which could be formed from derivatives of the parent ketone. libretexts.org

The intramolecular cycloaddition of thermally generated π-delocalized singlet vinylcarbenes, which can be derived from cyclopropenone ketals, provides either [1+2] or [3+2] cycloadducts depending on the reaction conditions and the nature of the tether and activating groups. nih.govresearchgate.net This highlights the potential for diverse cycloaddition pathways from appropriately modified derivatives of this compound.

Functionalization at Specific Molecular Sites

Targeted functionalization of the this compound scaffold allows for the introduction of new chemical handles and the modulation of its properties. Key sites for such modifications include the alpha-carbon of the ketone and the C-H bonds of the aromatic ring.

Alpha-Alkylation of Ketones

Alpha-alkylation is a fundamental transformation for ketones, involving the substitution of a hydrogen atom at the alpha-position with an alkyl group, thereby forming a new carbon-carbon bond. libretexts.org This reaction proceeds through the formation of an enolate nucleophile, which then attacks an alkyl halide in an Sₙ2 reaction. libretexts.org

The choice of base is critical for successful alpha-alkylation. jove.com Strong, non-nucleophilic bases with sterically hindered structures, such as lithium diisopropylamide (LDA), are often preferred. jove.com These bases can completely and irreversibly convert the ketone into its enolate, minimizing side reactions like self-condensation (Aldol reaction). jove.com Weaker bases, like alkoxides, may establish an equilibrium with a significant concentration of the starting ketone, leading to potential side products. jove.com

An alternative to direct alkylation is the Stork enamine synthesis, where the ketone is first converted to an enamine. The enamine then undergoes alkylation, followed by hydrolysis to return to the alkylated ketone. chadsprep.com This method offers a different approach to achieving alpha-functionalization under milder conditions. Recent advancements also include catalytic enantioselective methods for the direct α-alkylation of ketones with unactivated alkyl halides, often employing nickel catalysis to generate chiral ketones with α-quaternary carbon stereocenters. nih.gov

Table 2: Methods for Alpha-Alkylation of Ketones

MethodKey FeaturesTypical ReagentsReference
Direct AlkylationRequires a strong, non-nucleophilic base to form the enolate.LDA, Alkyl halide libretexts.orgjove.com
Stork Enamine SynthesisInvolves formation and alkylation of an enamine intermediate.Secondary amine, Alkyl halide, H₂O (hydrolysis) chadsprep.com
Catalytic Asymmetric AlkylationEmploys a catalyst for enantioselective alkylation.Nickel catalyst, Bimetallic ligand, Alkyl halide nih.gov

Chelation-Assisted C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. acs.orgchinesechemsoc.org In this compound, the carbonyl oxygen can act as a weakly coordinating directing group, guiding a metal catalyst to selectively activate the ortho-C-H bonds of the phenyl ring. mdpi.com

Rhodium(III) and Palladium(II) catalysts are commonly employed for this type of transformation. mdpi.comrsc.org The catalytic cycle typically involves the coordination of the ketone's oxygen to the metal center, followed by the cleavage of an ortho-C-H bond to form a five-membered metallacyclic intermediate. rsc.orgnih.gov This intermediate can then react with various coupling partners, such as alkenes or alkynes, leading to the formation of new C-C bonds at the ortho-position. acs.orgmdpi.comnih.gov This process, often referred to as annulative π-extension (APEX), can be used to construct polycyclic aromatic hydrocarbons (PAHs). nih.gov The reaction tolerates a variety of functional groups and provides an efficient, atom-economical route to complex aromatic structures. chinesechemsoc.orgmdpi.com

Table 3: Chelation-Assisted C-H Activation

Catalyst SystemDirecting GroupActivated BondCoupling PartnerProduct TypeReference
Rhodium(III)Ketone Carbonylortho C(sp²)–HAlkynePolycyclic Aromatic Hydrocarbon acs.orgnih.gov
Rhodium(III)Ketone Carbonylortho C(sp²)–HAlkeneortho-Alkenylated Ketone chinesechemsoc.orgmdpi.com
Palladium(II)Ketone Carbonylortho C(sp³)–H / meta C(sp²)–HMaleimideTricyclic Heterocycle rsc.org

Applications of Cyclopentyl 2 Phenethyl Ketone As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

As a ketone, Cyclopentyl 2-phenethyl ketone serves as a versatile building block in organic synthesis. The carbonyl group is a key functional group that can undergo a wide array of chemical transformations. These reactions typically involve nucleophilic addition to the electrophilic carbonyl carbon or reactions at the α-carbon positions. Such transformations allow for the construction of more complex molecular architectures. However, specific examples detailing the use of this compound to build specific complex molecules are not extensively documented in the reviewed scientific literature.

Precursor for the Preparation of Pharmacologically Relevant Compounds

The synthesis of pharmacologically active molecules often involves the use of ketone intermediates. While the broader class of aryl ketones is pivotal in medicinal chemistry, specific research identifying this compound as a direct precursor for the preparation of named pharmacologically relevant compounds is not prominent in the available literature.

Utility in the Formation of Specialized Chemical Structures

The reactivity of the ketone and the adjacent aromatic and aliphatic groups allows for its potential use in constructing specialized and complex chemical scaffolds.

The ketone functional group can act as a directing group in palladium-catalyzed C-H activation reactions, facilitating the functionalization of the ortho-position on an aromatic ring. acs.org This strategy, known as ortho-arylation, is a powerful tool for creating biaryl structures. While general methods exist for the ortho-arylation of aromatic ketones using transient directing groups, and for the ortho-arylation of phenethylamine (B48288) derivatives (which share a similar backbone), specific studies demonstrating this reaction on this compound are not detailed in the reviewed sources. researchgate.netchemrxiv.orgresearchgate.net The process generally involves the formation of a palladacycle intermediate that enables the coupling with an aryl halide.

A significant application for the broader class of sec-alkyl aryl ketones is in the synthesis of phenanthrone derivatives. Research has shown that these ketones can react with aryl halides in a palladium-catalyzed process that involves a dual C-H bond activation and subsequent enolate cyclization. acs.orgnih.gov In this reaction, the ketone first undergoes an ortho-arylation, which is then followed by an intramolecular cyclization involving a C-H bond on the alkyl portion, leading to the formation of a polycyclic phenanthrone structure. researchgate.net

For example, the reaction of cyclopentyl phenyl ketone with an aryl iodide under specific catalytic conditions yields a spirophenanthrone derivative in good yield. acs.org Given that this compound is also a sec-alkyl aryl ketone, it is a plausible substrate for this type of transformation.

Table 1: Representative Conditions for Palladium-Catalyzed Phenanthrone Synthesis from sec-Alkyl Aryl Ketones

CatalystOxidant/AdditiveSolventTemperature (°C)Product TypeReference
Pd(OAc)₂Ag₂OTFA120Phenanthrone Derivative acs.orgacs.org
Pd(OAc)₂Ag₂CO₃TFA120Spirophenanthrone acs.org

This table represents generalized conditions for the class of compounds and not specifically for this compound.

Uhle's Ketone (5-oxo-1,3,4,5-tetrahydrobenz[cd]indole) and its derivatives are crucial intermediates for synthesizing ergot alkaloids and other bioactive indole (B1671886) compounds. The synthesis of these frameworks typically involves intramolecular cyclization strategies on indole precursors. A direct synthetic link or documented use of this compound as an intermediate in the preparation of Uhle's ketone or other indole frameworks was not found in the reviewed scientific literature.

Application in the Development of Odor Inhibitors and Biostimulants (as a chemical intermediate)

The chemical properties of ketones lend them to applications beyond traditional organic synthesis, including in the fields of fragrance and agriculture.

As intermediates, ketones can be used to synthesize molecules that serve as odor neutralizers or biostimulants. Ketones are often found among the volatile organic compounds (VOCs) that contribute to the scent profiles of natural materials and can be used in malodor neutralizing compositions. google.comdropofodor.comalphaaromatics.com In agriculture, certain microbial VOCs, including ketones, can act as biostimulants to promote plant growth. nih.govmdpi.com Furthermore, keto acids are known intermediates in the biosynthesis of amino acids, which are themselves key components of biostimulant formulations. peptechbio.com

However, the direct application of this compound as an intermediate in the specific development of commercial odor inhibitors or biostimulants is not documented in the available research.

Spectroscopic and Analytical Profiling of this compound

The comprehensive characterization of chemical compounds is fundamental to modern chemical research. A suite of spectroscopic and analytical techniques is employed to elucidate the structural features and purity of newly synthesized or isolated molecules. For this compound, a molecule with the chemical formula C₁₄H₁₈O, these methods provide a detailed picture of its atomic arrangement and molecular properties. nih.gov This article focuses on the advanced analytical methodologies used to study this specific ketone.

Applications in Organic Synthesis

As a Building Block for Complex Molecules

The versatile reactivity of this compound makes it a useful starting material for constructing more elaborate molecular frameworks. The ketone functionality can be transformed into a variety of other functional groups, and the α-carbons provide sites for carbon-carbon bond formation. For example, the product of an aldol (B89426) condensation could be further modified, or the ketone could be a precursor in a multi-step synthesis of a natural product or a complex organic material.

Intermediate in Pharmaceutical and Fragrance Chemistry

Ketones are common structural motifs in pharmaceuticals and fragrance compounds. While specific applications for this compound itself are not widely documented in publicly available literature, structurally related ketones are known to be important. For instance, cyclopentyl ketones are used as intermediates in the synthesis of various pharmaceutical compounds. evitachem.comontosight.ai The combination of an aromatic ring and a ketone is also found in many fragrance molecules, suggesting that derivatives of this compound could have potential applications in this industry. Its structural features could contribute to specific olfactory properties.

Future Directions and Advanced Research Perspectives for Cyclopentyl 2 Phenethyl Ketone

Development of Novel and Sustainable Synthetic Approaches

The future synthesis of Cyclopentyl 2-phenethyl ketone will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step procedures that may involve hazardous reagents and generate significant waste. chemistryviews.orguniroma1.it Modern synthetic strategies are increasingly focused on atom economy, the use of renewable feedstocks, and catalysis. researchgate.net

Future research could explore one-pot syntheses or tandem reactions to construct the molecule with greater efficiency. For instance, palladium-catalyzed carbonylative cross-coupling reactions have shown promise for the efficient synthesis of various alkyl aryl ketones. chemistryviews.org A potential sustainable route could involve the coupling of a cyclopentyl derivative with a phenethyl halide under carbonylative conditions, potentially using carbon monoxide generated in situ from a safer precursor like formic acid. chemistryviews.org

Furthermore, photoredox catalysis offers a powerful tool for forging carbon-carbon bonds under mild conditions. researchgate.netnih.gov A plausible green synthetic approach could involve the visible-light-induced coupling of readily available carboxylic acids and alkenes, which would represent a significant improvement in terms of environmental impact. nih.gov The use of water as a solvent in such photochemical reactions is a particularly attractive avenue for sustainable synthesis. chemistryviews.org

Synthetic Approach Potential Reagents Key Advantages Relevant Analogs
Palladium-Catalyzed CarbonylationAryl iodides, Alkyl bromides, COHigh efficiency, moderate to excellent yieldsAlkyl aryl ketones chemistryviews.org
Photoredox CatalysisAromatic carboxylic acids, AlkenesMild conditions, high functional group tolerance, aqueous mediaAromatic ketones chemistryviews.orgnih.gov
Nickel/g-C3N4 PhotocatalysisTertiary amines, Aryl halidesUse of visible light, avoidance of expensive oxidantsAryl alkyl ketones researchgate.net

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique structural features of this compound—a cyclic ketone with a β-aryl substituent—suggest a rich and potentially underexplored reactivity profile. Future investigations will likely focus on leveraging the interplay between the cyclopentyl ring, the carbonyl group, and the phenethyl moiety to uncover novel chemical transformations.

The carbonyl group itself is a primary site for a variety of reactions, including reduction to the corresponding alcohol and nucleophilic additions. The reactivity of the carbonyl in this compound can be compared to other cyclic ketones, which have been studied for their reactions with radicals like OH. nih.gov The presence of the cyclopentyl ring may influence the stereochemical outcome of such reactions.

Furthermore, the α- and β-positions to the carbonyl group are of significant interest. The direct β-functionalization of cyclic ketones is a challenging but important goal in organic synthesis. nih.gov Synergistic photoredox and organocatalysis could enable the direct coupling of the β-position of the cyclopentanone (B42830) ring with other molecules. nih.gov The reactivity of the C-H bonds at the β-position is a key area for exploration, with methods for palladium-catalyzed β-arylation of ketones showing promise for creating complex molecules. thieme-connect.com

Reaction Type Potential Reagents/Catalysts Expected Outcome Comparison Compounds
Carbonyl ReductionLithium aluminum hydride(Cyclopentyl)(2-phenethyl)methanol2-Chlorophenyl cyclopentyl ketone
β-FunctionalizationPhotoredox and organocatalysisFormation of γ-hydroxyketone adductsCyclic ketones and aryl ketones nih.gov
β-C(sp3)–H ActivationPalladium catalysis with amino acid auxiliaryArylation at the β-positionCyclobutyl, cyclopropyl, and macrocyclic ketones thieme-connect.com

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis and screening of chemical libraries are crucial for discovering new compounds with desired properties. Automated and high-throughput synthesis platforms are transforming this process by enabling the rapid preparation and purification of large numbers of compounds. hitgen.com Integrating the synthesis of this compound and its analogs into such platforms would significantly accelerate research in this area.

These platforms can facilitate the exploration of a wide range of structural modifications. For example, by using a matrix approach, an array of different cyclic ketones could be reacted with a variety of phenethyl derivatives to generate a library of analogs. nih.gov High-throughput purification techniques, such as ion-exchange chromatography, can then be employed to rapidly isolate the desired products in high purity. nih.gov

Furthermore, high-throughput assays are essential for screening these libraries for specific properties. For instance, fluorescence-based assays have been developed for the rapid detection and quantification of ketones, which could be adapted for screening the products of these automated syntheses. nih.govacs.org

Advanced Computational Modeling for Predictive Chemical Design and Optimization

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. Advanced computational modeling will be instrumental in designing and optimizing analogs of this compound with specific desired characteristics.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including geometric structures, electronic properties, and reaction energetics. acs.org For example, computational studies can predict the oxidation potential of ketone molecules, which is a fundamental property related to their chemical reactivity. core.ac.uk Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogs with their chemical reactivity or biological activity. iosrjournals.org By calculating various molecular descriptors, it is possible to develop equations that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Computational Method Predicted Properties Application in Design and Optimization
Density Functional Theory (DFT)Geometric structure, electronic properties, reaction energeticsUnderstanding reaction mechanisms, predicting reactivity
Molecular Dynamics (MD)Conformational flexibility, solvent interactionsSimulating behavior in solution, understanding intermolecular forces
QSARCorrelation of structure with activity/reactivityPredicting the properties of new analogs, guiding synthesis

Investigations into Structure-Reactivity Relationships within Cyclopentyl Phenethyl Ketone Analogs

A systematic investigation into the structure-reactivity relationships (SRR) of this compound analogs will be crucial for understanding how modifications to the molecular structure influence its chemical behavior. This knowledge is essential for the rational design of new compounds with tailored properties.

By synthesizing a library of analogs with systematic variations in the cyclopentyl ring, the phenethyl group, and the linker between them, researchers can systematically probe the effects of these changes on reactivity. For example, substituents on the phenyl ring of the phenethyl group could modulate the electronic properties of the molecule, which in turn could affect the reactivity of the carbonyl group. mdpi.com

The data obtained from these studies can be compiled into tables to visualize trends. For instance, the rate constants for a specific reaction could be measured for a series of analogs with different substituents on the phenyl ring, allowing for a quantitative assessment of electronic effects.

Analog Modification Substituent Example Predicted Effect on Reactivity Rationale
Phenyl Ring SubstitutionElectron-donating group (e.g., -OCH3)May increase nucleophilicity of the aryl ring in certain reactionsIncreased electron density on the aromatic ring
Phenyl Ring SubstitutionElectron-withdrawing group (e.g., -NO2)May increase the electrophilicity of the carbonyl carbonInduction effects transmitted through the carbon chain
Cyclopentyl Ring ModificationIntroduction of substituentsSteric hindrance at the reaction centerBulky groups may block access to the carbonyl group
Alkyl Chain LengthShortening or lengthening the ethyl linkerAltered conformational flexibility and distance between functional groupsChanges in steric and electronic interactions between the two ends of the molecule

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in various fields of chemistry.

Q & A

Basic: What are the common synthetic routes for cyclopentyl 2-phenethyl ketone, and what analytical techniques are critical for confirming its structural integrity?

Answer:
this compound is typically synthesized via Friedel-Crafts acylation or Claisen condensation. For example, Friedel-Crafts acylation of phenethyl derivatives with cyclopentyl carbonyl halides in the presence of Lewis acids (e.g., AlCl₃) is a standard method. Post-synthesis, characterization requires ¹H/¹³C NMR to confirm the cyclopentyl and phenethyl moieties, IR spectroscopy to validate ketone carbonyl stretches (~1700 cm⁻¹), and mass spectrometry (HRMS or GC-MS) for molecular ion verification. Purity assessment via HPLC with UV detection is recommended, especially to identify by-products like unreacted precursors or over-acylated derivatives .

Advanced: How do enzymatic mechanisms, such as those observed in ScyC-catalyzed cyclization, inform the biosynthesis or synthetic strategies for cyclopentyl-containing ketones?

Answer:
The ScyC enzyme catalyzes cyclization and decarboxylation of β-ketoacid intermediates to form cyclopentyl[b]indole structures in scytonemin biosynthesis . This mechanism suggests that cyclization precedes decarboxylation, with the latter driving thermodynamic favorability. Researchers can mimic this enzymatic strategy by designing biomimetic catalysts (e.g., organocatalysts or metal complexes) to stabilize transition states during cyclopentane ring formation. Isotopic labeling (e.g., ¹³C or ²H) of intermediates can track reaction pathways, while kinetic isotope effects (KIEs) elucidate rate-determining steps .

Basic: What kinetic considerations are essential when reducing cyclopentyl aryl ketones using sodium borohydride, and how do ring size effects influence reaction rates?

Answer:
Kinetic studies of cycloalkyl phenyl ketones (e.g., cyclopentyl vs. cyclohexyl) with NaBH₄ reveal that smaller rings (cyclopentyl) exhibit faster reduction rates due to reduced steric hindrance and favorable orbital alignment. At 0°C, cyclopentyl phenyl ketone reacts ~36% faster than cyclohexyl analogs. Researchers should optimize solvent polarity (e.g., ethanol/THF mixtures) to stabilize borohydride intermediates and monitor reaction progress via TLC or in situ IR to avoid over-reduction .

Advanced: What retrosynthetic disconnections are most effective for designing novel cyclopentyl ketone derivatives, and how can Michael addition strategies be applied?

Answer:
Retrosynthetic analysis suggests disconnecting the ketone via Michael addition strategies. For example, cyclopentyl anions (generated from cyclopentyl Grignard reagents) can attack α,β-unsaturated ketones (e.g., ethyl vinyl ketone) to form cyclopentyl ketone scaffolds. Computational tools (DFT calculations) predict regioselectivity, while protecting groups (e.g., silyl ethers) prevent side reactions at reactive cyclopentyl positions. Post-Michael workup requires careful quenching (e.g., ammonium chloride) to isolate the ketone .

Basic: How can flow chemistry methodologies be adapted for the synthesis of cyclopentyl ketones, addressing challenges in handling high-melting-point precursors?

Answer:
High-melting-point dicarboxylic acid precursors (e.g., >373 K) can be replaced with their ester derivatives in flow reactors to improve solubility and prevent clogging. For example, cyclopentanone synthesis via flow chemistry uses dicarboxylic acid esters in a continuous hydrogenation setup. Researchers should optimize residence time (via flow rate adjustments) and catalyst loading (e.g., Pd/C) to maximize yield. Inline FTIR monitors intermediate formation .

Advanced: What are the key challenges in reconciling contradictory data regarding the regioselectivity of cyclopentane ring formation in ketone synthesis?

Answer:
Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms) and solvent-dependent stereoelectronic effects. For example, ScyC-catalyzed cyclization favors a concerted cyclization-decarboxylation pathway, while non-enzymatic methods may proceed via stepwise radical intermediates. Researchers should perform control experiments with radical scavengers (e.g., TEMPO) and employ deuterated solvents to distinguish mechanisms. Cross-validation using X-ray crystallography or NOE NMR resolves regiochemical ambiguities .

Basic: What purification strategies are recommended for this compound to achieve high purity, especially when dealing with by-products from Friedel-Crafts acylation?

Answer:
Post-Friedel-Crafts acylation, column chromatography (silica gel, hexane/EtOAc gradient) separates the ketone from polymeric by-products. For thermally stable derivatives, vacuum distillation (140–160°C at 0.54 kPa) effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity, while GC-MS identifies residual solvents or acylated side products. Purity >98% is achievable with two successive crystallizations .

Advanced: How can computational modeling predict the thermodynamic favorability of cyclization versus decarboxylation steps in cyclopentyl ketone formation?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) compare activation energies (ΔG‡) of cyclization and decarboxylation pathways. For ScyC-catalyzed reactions, simulations show cyclization is thermodynamically favored (~15 kcal/mol lower ΔG‡ than decarboxylation). Researchers can use Nudged Elastic Band (NEB) methods to map reaction coordinates and identify transition states. Experimental validation via kinetic studies under varying temperatures (Arrhenius plots) confirms computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.